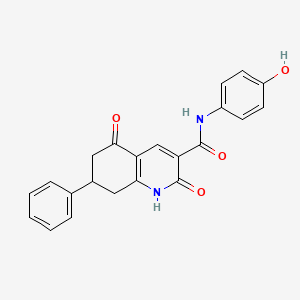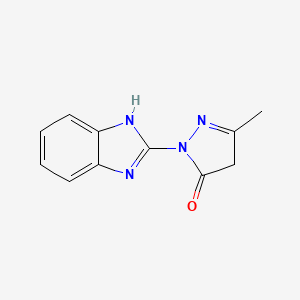![molecular formula C28H35N5O3 B11035496 3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11035496.png)
3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyranoquinoline core, a piperazine ring, and a pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves multiple steps. One common method is the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters . The reaction typically takes place in the presence of a catalyst such as piperidine and is carried out in an alcoholic solvent under reflux conditions . The yields of the final product can range from 69% to 89% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives , dihydroquinoline derivatives , and substituted piperazine and pyrimidine compounds .
Scientific Research Applications
3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one: has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-acyl-6,8,8,9-tetramethyl-2H-pyrano[3,2-g]quinolin-2-ones
- 3-bromo-2-(4-ethylpiperazino)-5-methylpyridine
- 4-hydroxy-2-quinolones
Uniqueness
The uniqueness of 3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H35N5O3 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidine-5-carbonyl]-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C28H35N5O3/c1-7-32-8-10-33(11-9-32)27-29-16-22(18(3)30-27)25(34)21-13-19-12-20-17(2)15-28(4,5)31(6)23(20)14-24(19)36-26(21)35/h12-14,16-17H,7-11,15H2,1-6H3 |
InChI Key |
XIVLEPCZBGIDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C3=CC4=CC5=C(C=C4OC3=O)N(C(CC5C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-Methylpiperidino)propyl]acrylamide](/img/structure/B11035418.png)


![N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide](/img/structure/B11035432.png)
![tetramethyl 2',3',7',7'-tetramethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11035436.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11035446.png)
![6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11035447.png)
![N-(2,3-dichlorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11035455.png)
![(3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11035458.png)

![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11035470.png)

![4-(3-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035480.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11035483.png)
